N~1~-(2-isopropylphenyl)glycinamide hydrochloride
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Overview
Description
N~1~-(2-Isopropylphenyl)glycinamide hydrochloride is a chemical compound with the molecular formula C11H16N2O·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a glycinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-isopropylphenyl)glycinamide hydrochloride typically involves the reaction of 2-isopropylaniline with glycine derivatives under controlled conditions. The process can be summarized as follows:
Starting Materials: 2-Isopropylaniline and glycine or its derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The 2-isopropylaniline is reacted with glycine in a suitable solvent, such as dichloromethane, under stirring at room temperature. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N1-(2-isopropylphenyl)glycinamide hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N1-(2-Isopropylphenyl)glycinamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N~1~-(2-Isopropylphenyl)glycinamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(2-isopropylphenyl)glycinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
N~1~-(2-Isopropylphenyl)glycinamide hydrochloride can be compared with other glycinamide derivatives:
N~1~-(2-Methylphenyl)glycinamide: Similar structure but with a methyl group instead of an isopropyl group.
N~1~-(2-Ethylphenyl)glycinamide: Contains an ethyl group instead of an isopropyl group.
N~1~-(2-Propylphenyl)glycinamide: Features a propyl group instead of an isopropyl group.
Uniqueness: The presence of the isopropyl group in N1-(2-isopropylphenyl)glycinamide hydrochloride imparts unique steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other glycinamide derivatives and valuable for specific applications.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)9-5-3-4-6-10(9)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
InChI Key |
SJPAKDGOHSOCNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN |
Origin of Product |
United States |
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